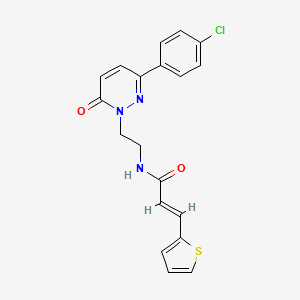
(E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This compound, with a molecular formula of C22H22ClN3O3S and a molecular weight of 443.9 g/mol, features a complex structure that allows it to interact with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A pyridazine ring, which is known for its role in various pharmacological activities.
- A thiophene moiety, contributing to its chemical reactivity and potential biological interactions.
- A 4-chlorophenyl substituent that may influence the compound's activity against specific biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors involved in disease pathways. Research indicates that the compound may act as an inhibitor for various targets, including:
- Monoamine Oxidase (MAO) : Studies have shown that similar pyridazine derivatives exhibit inhibitory effects on MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Cholinesterases : The compound may also exhibit activity against cholinesterase enzymes, which are crucial in the management of Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses notable inhibitory effects against target enzymes. For instance:
- IC50 Values : Specific IC50 values for related compounds indicate promising potency in inhibiting MAO-B, with values reported as low as 0.0051 µM for structurally similar compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances binding affinity and inhibitory potency against MAO enzymes .
- Pyridazine Modifications : Variations in the pyridazine ring also affect the compound's interaction with biological targets, suggesting that further optimization could yield more potent derivatives .
Case Studies
Recent research has highlighted several case studies involving compounds similar to this compound:
科学研究应用
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties: Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from pyridazine have demonstrated anti-proliferative activity against human cancer cell lines such as breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| PC-3 | 15.0 |
| HCT-116 | 10.0 |
- Kinase Inhibition: The compound's structure suggests potential inhibitory effects on kinases involved in cancer signaling pathways. For example, related compounds have shown low micromolar activity against kinases like AKT2/PKBβ, which is crucial in glioma malignancy .
Therapeutic Applications
The potential therapeutic applications of (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide include:
- Cancer Therapy: Due to its ability to inhibit cell proliferation and target specific kinases, it may serve as a candidate for developing new anticancer agents.
- Neurodegenerative Disorders: Given its structural similarity to known MAO-B inhibitors, it could be explored for applications in treating diseases like Parkinson's .
Case Studies
Several studies have evaluated the efficacy of similar compounds:
- A study on pyrano[2,3-c]pyrazoles showed promising results against glioblastoma cell lines, indicating that modifications on the pyridazine core can enhance anticancer activity .
- Another investigation highlighted the importance of substituent groups on the pyridazine structure, demonstrating that variations significantly affect biological activity and selectivity for cancer cells over normal cells .
属性
IUPAC Name |
(E)-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-15-5-3-14(4-6-15)17-8-10-19(25)23(22-17)12-11-21-18(24)9-7-16-2-1-13-26-16/h1-10,13H,11-12H2,(H,21,24)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOCKAHQCIMZND-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













